molecular formula C14H16N4O2 B2864598 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide CAS No. 2034369-11-2

1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2864598
CAS No.: 2034369-11-2
M. Wt: 272.308
InChI Key: UJQSZOJUMDCXOW-UHFFFAOYSA-N
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Description

1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, a cinnoline derivative, and a carboxamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Synthesis of the Cinnoline Derivative: This involves the cyclization of o-phenylenediamine with a suitable diketone.

    Coupling Reaction: The pyrrole ring and the cinnoline derivative are then coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the pyrrole ring or the cinnoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.

    Biology: Potential use as a probe in biochemical assays or as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide: shares structural similarities with other pyrrole and cinnoline derivatives.

    N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide: Lacks the methyl group on the pyrrole ring.

    1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxylate: Contains an ester group instead of an amide.

Uniqueness

The unique combination of the pyrrole ring, cinnoline derivative, and carboxamide group in this compound provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

1-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18-6-2-3-12(18)14(20)15-10-4-5-11-9(7-10)8-13(19)17-16-11/h2-3,6,8,10H,4-5,7H2,1H3,(H,15,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQSZOJUMDCXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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